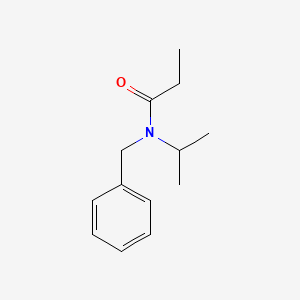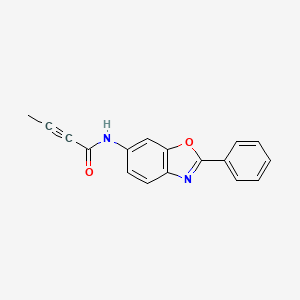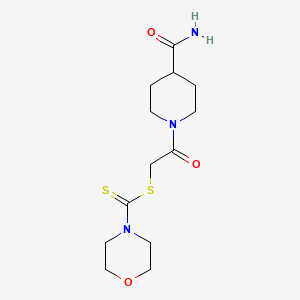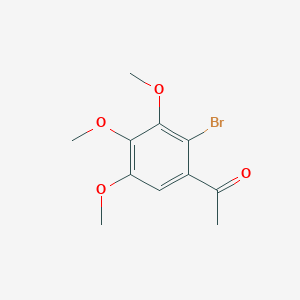
3-Benzoyl-2-phenylindolizine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-2-phenylindolizine-7-carboxylate is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2-phenylindolizine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by functionalization at specific positions.
Formation of Indolizine Core: The indolizine core can be synthesized via a cyclization reaction involving a pyrrole derivative and a suitable electrophile.
Phenylation: The phenyl group at the 2-position can be introduced via a Suzuki coupling reaction between a halogenated indolizine and phenylboronic acid in the presence of a palladium catalyst.
Carboxylation: The carboxylate group at the 7-position can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-phenylindolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at specific positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated indolizine derivatives and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
3-Benzoyl-2-phenylindolizine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-benzoyl-2-phenylindolizine-7-carboxylate involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins. This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
3-Benzoylindolizine-7-carboxylate: Lacks the phenyl group at the 2-position.
2-Phenylindolizine-7-carboxylate: Lacks the benzoyl group at the 3-position.
3-Benzoyl-2-phenylindolizine: Lacks the carboxylate group at the 7-position.
Uniqueness
3-Benzoyl-2-phenylindolizine-7-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzoyl and phenyl groups, along with the carboxylate group, enhances its potential as a versatile intermediate in organic synthesis and its efficacy as a bioactive compound.
Properties
Molecular Formula |
C22H14NO3- |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-benzoyl-2-phenylindolizine-7-carboxylate |
InChI |
InChI=1S/C22H15NO3/c24-21(16-9-5-2-6-10-16)20-19(15-7-3-1-4-8-15)14-18-13-17(22(25)26)11-12-23(18)20/h1-14H,(H,25,26)/p-1 |
InChI Key |
MDUKTVJKQXUSHA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2)C(=O)[O-])C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11036449.png)


![4-(2-chlorophenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11036476.png)

![N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B11036482.png)


![6-(4-methoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11036502.png)
![2-Ethyl-3-(4-fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-6-YL cyanide](/img/structure/B11036504.png)
![2-(Methylsulfanyl)-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11036520.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11036523.png)

